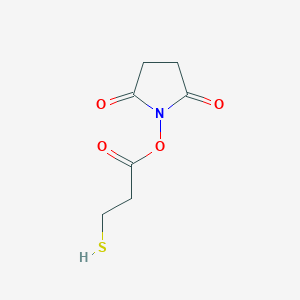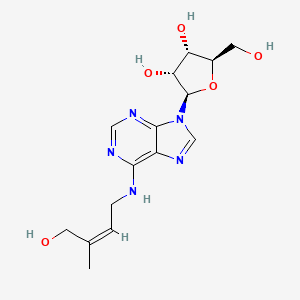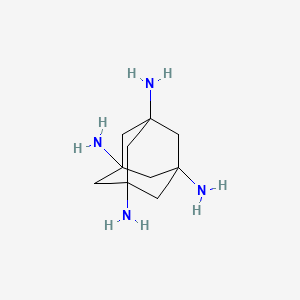
5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde
Descripción general
Descripción
The compound “5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde” is a complex organic molecule that contains pyridine and phenylene groups. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Phenylene, on the other hand, is a divalent functional group derived formally from benzene by removing two hydrogen atoms from adjacent carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of two pyridine rings each bearing a formyl group, connected by a phenylene group. The formyl groups (CHO) are polar, which could result in the compound having some degree of polarity. The presence of nitrogen in the pyridine rings could also impart basicity to the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The formyl groups could be involved in nucleophilic addition reactions, while the pyridine rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of its formyl groups and the aromaticity of its pyridine and phenylene groups .Aplicaciones Científicas De Investigación
Photovoltaic Applications
- Oligophenylenevinylenes Synthesis : A study on the stepwise synthesis of oligophenylenevinylenes (OPVs) for use in plastic solar cells demonstrates the potential of similar compounds in photovoltaic applications. These trimeric OPVs, synthesized from a series of new monomers, were tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Catalytic and Structural Applications
Binuclear Phosphatase Biomimetics : Complexation studies involving ligands with zinc led to the creation of complexes showing competent catalytic activity. This research underlines the importance of ligand modifications in modulating the mechanism of biomimetic catalysts (Dalle et al., 2013).
Diiron(II) Complexes for Oxygen Reaction : The synthesis and study of diiron(II) complexes using phenoxypyridyl and phenoxyimino ligands for efficient reaction with oxygen, forming (μ-oxo)diiron(III) units, highlight the structural and reactive capabilities of such complexes in oxygenation processes (Do & Lippard, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it might have applications in fields like medicinal chemistry, materials science, or chemical biology .
Propiedades
IUPAC Name |
6-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-6-24(27-10-16)21-8-19(17-2-4-22(14-29)25-11-17)7-20(9-21)18-3-5-23(15-30)26-12-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFDDLPTAGBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)





![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

